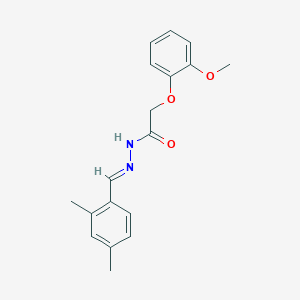![molecular formula C20H15NO5 B3868775 1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B3868775.png)
1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one
Vue d'ensemble
Description
1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one, also known as MNFP, is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. MNFP belongs to the class of chalcones, which are organic compounds that have a characteristic chemical structure consisting of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.
Mécanisme D'action
The mechanism of action of 1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of various enzymes. This compound has been shown to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase, which are involved in the pathogenesis of various diseases such as Alzheimer's disease, diabetes, and cancer. This compound has also been found to modulate various signaling pathways such as the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects such as antioxidant, anti-inflammatory, antimicrobial, antitumor, and neuroprotective properties. This compound has been found to scavenge free radicals and inhibit lipid peroxidation, which are involved in the pathogenesis of various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. This compound has also been found to inhibit the production of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the regulation of inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one has several advantages for lab experiments such as its high purity, stability, and reproducibility. This compound can be easily synthesized in large quantities and can be stored for a long time without significant degradation. However, this compound also has some limitations for lab experiments such as its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. This compound also has some potential toxicity and side effects, which should be carefully evaluated in preclinical and clinical studies.
Orientations Futures
There are several future directions for the research on 1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one, which include the following:
1. Development of new synthetic methods for this compound and its derivatives with improved properties and efficacy.
2. Investigation of the structure-activity relationship of this compound and its derivatives to identify the key pharmacophore and optimize the biological activity.
3. Evaluation of the pharmacokinetics and pharmacodynamics of this compound and its derivatives in preclinical and clinical studies to determine their safety and efficacy.
4. Application of this compound and its derivatives in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
5. Investigation of the potential applications of this compound and its derivatives in other fields of science such as materials science and organic chemistry.
In conclusion, this compound is a synthetic compound with unique properties and potential applications in various fields of science. This compound has been extensively studied for its biological activities and mechanism of action, and it has shown promising results in preclinical studies. However, further research is needed to fully understand the potential of this compound and its derivatives and to develop new drugs for the treatment of various diseases.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one has been extensively studied for its potential applications in various fields of science such as medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to possess a wide range of biological activities such as antioxidant, anti-inflammatory, antimicrobial, antitumor, and neuroprotective properties. This compound has been found to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase, which are involved in the pathogenesis of various diseases such as Alzheimer's disease, diabetes, and cancer.
Propriétés
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c1-25-17-7-5-14(6-8-17)19(22)11-9-18-10-12-20(26-18)15-3-2-4-16(13-15)21(23)24/h2-13H,1H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXQULDNLOPVAL-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzylbenzenesulfonamide](/img/structure/B3868697.png)
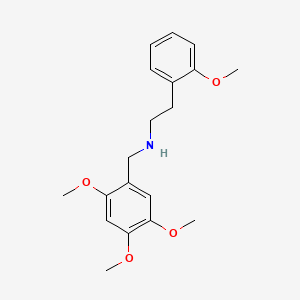
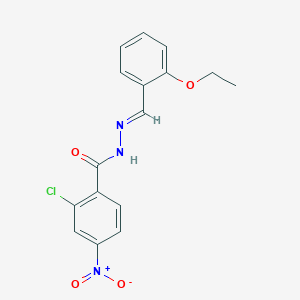
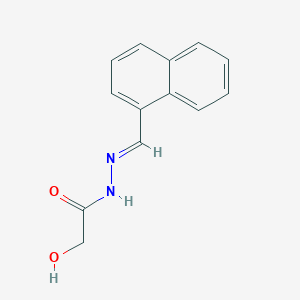

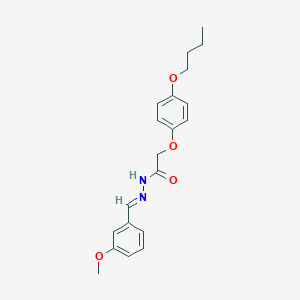

![N-(4-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3868739.png)

![N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B3868764.png)
![N'-(9-anthrylmethylene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3868766.png)
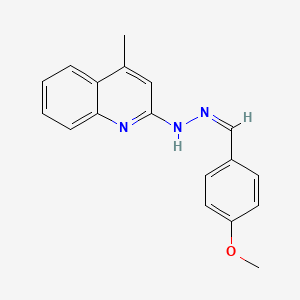
![3-[2-(allyloxy)-5-bromophenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B3868781.png)
